molecular formula C23H18F3NO B12475020 2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide

2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide

Cat. No.: B12475020
M. Wt: 381.4 g/mol
InChI Key: AZCQKLXAIZTEBW-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and a trifluoromethyl group attached to a phenyl ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a catalyst, such as a transition metal complex. The reaction conditions often require careful control of temperature and solvent to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow chemistry. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reagents used.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the trifluoromethyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to changes in their activity. The cyclopropane ring can also influence the compound’s overall conformation and stability, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide stands out due to its unique combination of a cyclopropane ring and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H18F3NO

Molecular Weight

381.4 g/mol

IUPAC Name

2,2-diphenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C23H18F3NO/c24-23(25,26)18-13-7-8-14-20(18)27-21(28)19-15-22(19,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19H,15H2,(H,27,28)

InChI Key

AZCQKLXAIZTEBW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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